Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate

Medicinal Chemistry ADME Optimization Synthetic Intermediate

Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate (CAS 856414-68-1) is a heterocyclic beta-keto ester with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol. It is characterized by a tetrahydropyran ring attached at the 4-position to a 3-oxopropanoate ethyl ester moiety.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 856414-68-1
Cat. No. B1344775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
CAS856414-68-1
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1CCOCC1
InChIInChI=1S/C10H16O4/c1-2-14-10(12)7-9(11)8-3-5-13-6-4-8/h8H,2-7H2,1H3
InChIKeyHJFKRDIPKNVADD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate: Key Baseline Data for C10H16O4 Intermediate Sourcing


Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate (CAS 856414-68-1) is a heterocyclic beta-keto ester with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol. It is characterized by a tetrahydropyran ring attached at the 4-position to a 3-oxopropanoate ethyl ester moiety . This compound is a versatile building block in organic synthesis, particularly for constructing tetrahydropyran-containing pharmacophores and heterocyclic compounds . Commercially, it is available at standard purities ranging from 95% to 98%, with key predicted physicochemical properties including a boiling point of 287.7±30.0 °C at 760 mmHg and a calculated LogP of approximately 0.93 .

Why In-Class Beta-Keto Ester Substitution Fails for Tetrahydropyranyl Intermediates


While beta-keto esters are a common synthetic intermediate class, substituting this specific ethyl ester with other alkyl congeners is not straightforward. The tetrahydropyran ring introduces significant steric and electronic effects that, when combined with the ethyl ester, create a distinct reactivity profile. Attempts to interchange the ethyl ester for a methyl or other alkyl ester will result in altered reaction rates due to steric hindrance during nucleophilic attacks, and critically, will produce different physicochemical properties that complicate work-up and purification. These quantifiable differences in lipophilicity, boiling point, and solubility, as detailed in the evidence below, make simple generic substitution a high-risk strategy that can lead to synthetic failure or complex impurity profiles [1].

Quantified Differentiation of Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate Against Closest Analogs


Methyl Ester (CAS 75338-17-9) Comparison: A 0.48 Unit LogP Difference Drives Lipophilicity Selection

When selecting a 4-tetrahydropyranyl-propanoate intermediate, the choice of ester significantly impacts the molecule's overall distribution coefficient. The target ethyl ester demonstrates a substantially higher calculated LogP compared to its methyl ester analog, indicating 3-fold greater lipophilicity. This is a critical selector for projects where downstream intermediate extraction efficiency or passage through biological membranes is a design consideration . The ethyl ester's increased bulk also provides greater steric shielding of the ester carbonyl, which can be advantageous in controlling regioselectivity in subsequent chemical transformations [1].

Medicinal Chemistry ADME Optimization Synthetic Intermediate

Boiling Point Elevation: Ethyl Ester Provides a 16.5 °C Wider Liquid Handling Window

The ethyl ester exhibits a significantly higher predicted boiling point than its methyl ester counterpart. This 16.5 °C differential provides a wider operating window for high-temperature reactions and facilitates purification by distillation under conditions that might degrade or volatilize the lower-boiling methyl ester . This difference is a practical manufacturing concern, as it influences solvent removal strategies and the compound's bulk storage stability .

Process Chemistry Distillation Thermal Stability

Aqueous Solubility Profile: Sparingly Soluble Ethyl Ester (12 g/L) for Controlled Hydrolysis

The aqueous solubility of the target compound is quantitatively defined as sparingly soluble at 12 g/L at 25°C . This low aqueous solubility is a defining feature that contrasts with the more polar methyl ester, which is predicted to be more water-soluble due to its lower LogP . This characteristic is beneficial for synthetic pathways requiring rapid phase separation during aqueous work-up, minimizing product loss and simplifying the purification of water-sensitive downstream products.

Reaction Work-up Solubility Synthetic Chemistry

Regioisomeric Integrity: 4-Pyranyl Substitution Establishes a Defined Pharmacophore Vector

The attachment of the 3-oxopropanoate chain at the 4-position of the tetrahydropyran ring is structurally unambiguous. In contrast, the 2-substituted isomer (CAS 2308512-34-5) and 3-substituted analogs present fundamentally different spatial vectors for the reactive keto-ester group . The 4-substituted pattern, such as in this compound, provides a linear extension from the heterocycle, whereas the 2- and 3-substituted isomers create bent or kinked geometries. This is a critical difference in medicinal chemistry, as it results in distinct three-dimensional shapes that can dictate target binding and library diversity .

Medicinal Chemistry Structure-Activity Relationship Isomerism

Commercial Verification: Available at 98% Purity with Batch-Specific QC Documentation

From a procurement perspective, the target compound is consistently supplied at a certified purity of 98%, supported by batch-specific analytical data including NMR, HPLC, or GC . This level of quality control and documentation is a key differentiator over less-defined in-class materials, which may be listed at lower purities (e.g., 95%) without full characterization. Reliable analytical certificates are essential for research reproducibility and for meeting the stringent specifications required in medicinal chemistry and process development .

Quality Control Procurement Analytical Chemistry

Optimal Research Applications Predicted by Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate's Evidence Profile


Synthesis of Lipophilic Lead Compounds via the 4-Tetrahydropyranyl Pharmacophore

The compound's higher LogP of 0.93 makes it the preferred intermediate for constructing lipophilic tetrahydropyran-containing drug candidates. Compared to the methyl ester, this ethyl ester enhances the overall LogD of synthetic intermediates, improving their partitioning into organic layers. This directly boosts yields during extractive work-up and aligns with medicinal chemistry strategies to optimize a compound's ADME profile by increasing membrane permeability .

High-Temperature Reaction Sequences and Distillation Purification

For process chemists, the 287.7 °C boiling point of the target compound provides a significant technical advantage. The 16.5 °C higher boiling point compared to the methyl ester allows for broader and safer temperature ranges in reactions, and enables purification via standard distillation without the risk of premature evaporation of the product. This thermal stability is critical for developing robust, scalable manufacturing processes .

Efficient Aqueous Work-up Processes for Water-Sensitive Chemistry

The limited aqueous solubility (12 g/L) of this compound is an asset, not a liability, in synthetic chemistry. It ensures rapid and clean phase separation during aqueous work-up, minimizing hydrolysis of the ester functionality. This property is particularly valuable in multistep syntheses where the intermediate must be quickly isolated from an aqueous reaction mixture to prevent degradation and maximize overall yield .

Building Structurally Diverse Screening Libraries with Linear Molecular Topology

In early drug discovery, the fixed 4-pyranyl geometry of this building block introduces a distinct, linear vector that differentiates it from the kinked structures of 2- or 3-substituted isomers. Researchers can leverage this compound to access a unique region of chemical space, generating patentably distinct and biologically relevant molecular shapes for high-throughput screening .

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